molecular formula C15H20N2OS B11513883 N-[(2E)-4-(4-ethoxyphenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene]ethanamine

N-[(2E)-4-(4-ethoxyphenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene]ethanamine

Cat. No.: B11513883
M. Wt: 276.4 g/mol
InChI Key: JWFHVXUOAKKKKU-UHFFFAOYSA-N
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Description

N-[(2E)-4-(4-ETHOXYPHENYL)-3-ETHYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]ETHAN-1-AMINE is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an ethoxyphenyl group, an ethyl group, and a thiazole ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-4-(4-ETHOXYPHENYL)-3-ETHYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]ETHAN-1-AMINE typically involves a multi-step process. One common method includes the reaction of 4-ethoxybenzaldehyde with ethylamine to form an imine intermediate. This intermediate then undergoes cyclization with a thioamide to form the thiazole ring. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of high-throughput screening can also optimize reaction conditions and identify the best catalysts and solvents for the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-4-(4-ETHOXYPHENYL)-3-ETHYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]ETHAN-1-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as ceric ammonium nitrate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenating agents for introducing halogen atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[(2E)-4-(4-ETHOXYPHENYL)-3-ETHYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]ETHAN-1-AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2E)-4-(4-ETHOXYPHENYL)-3-ETHYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]ETHAN-1-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Ethoxyphenyl)azetidin-2-ones: These compounds share the ethoxyphenyl group but differ in their ring structure.

    Thiazole derivatives: Other thiazole-based compounds with different substituents.

Uniqueness

N-[(2E)-4-(4-ETHOXYPHENYL)-3-ETHYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]ETHAN-1-AMINE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

Molecular Formula

C15H20N2OS

Molecular Weight

276.4 g/mol

IUPAC Name

4-(4-ethoxyphenyl)-N,3-diethyl-1,3-thiazol-2-imine

InChI

InChI=1S/C15H20N2OS/c1-4-16-15-17(5-2)14(11-19-15)12-7-9-13(10-8-12)18-6-3/h7-11H,4-6H2,1-3H3

InChI Key

JWFHVXUOAKKKKU-UHFFFAOYSA-N

Canonical SMILES

CCN=C1N(C(=CS1)C2=CC=C(C=C2)OCC)CC

Origin of Product

United States

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